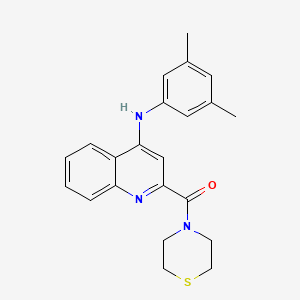
(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C22H23N3OS and a molecular weight of 377.51. It is a derivative of quinoline, a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is characterized by a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a thiomorpholino group and a dimethylphenylamino group attached to the quinoline nucleus.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Tropolone derivatives, including our compound, have demonstrated significant antitumor potential . Researchers have explored their ability to inhibit cancer cell growth and metastasis. Further investigations into the molecular mechanisms underlying this activity are ongoing.
Anti-Inflammatory Properties
The same tropolone scaffold has shown promise as an anti-inflammatory agent . By modulating inflammatory pathways, it may help mitigate chronic inflammation associated with various diseases. Understanding its interactions with specific targets could lead to novel therapeutic strategies.
Antibacterial Effects
Tropolone derivatives exhibit antibacterial properties . Researchers have investigated their efficacy against bacterial pathogens, including both Gram-positive and Gram-negative species. Mechanistic studies are essential to uncover the specific bacterial targets and optimize their antibacterial activity.
Intramolecular Hydrogen Bond Formation
The reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 2-methylquinoline derivatives leads to tropolone derivatives capable of forming intramolecular hydrogen bonds . These interactions play a crucial role in the compound’s stability and reactivity.
Functionalization of the Tropone Ring
Researchers have functionalized the tropone ring by introducing a chlorine atom at position 3, followed by nucleophilic substitution with primary amines . This strategy allows for the synthesis of diverse tropone derivatives with tailored properties.
Structural Insights via X-ray Diffraction
The crystal structure of 3-[N-acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone was established using single crystal X-ray diffraction . This technique provides valuable insights into the compound’s three-dimensional arrangement, aiding in rational drug design.
Wirkmechanismus
Target of Action
The compound “(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” could potentially interact with multiple targets due to its complex structure. The quinoline and phenyl groups in the compound are common structural motifs in many bioactive molecules and can bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Compounds with similar structures have shown diverse biological activities .
Zukünftige Richtungen
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the development of novel cytotoxic drugs using the quinoline scaffold with potent activity and selectivity remains an interesting field of research .
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)23-20-14-21(22(26)25-7-9-27-10-8-25)24-19-6-4-3-5-18(19)20/h3-6,11-14H,7-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTQJXYNIMXUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2707492.png)
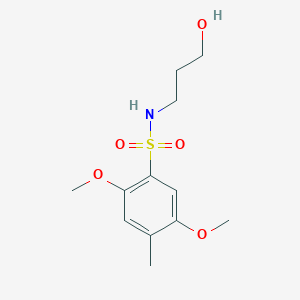
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2707495.png)
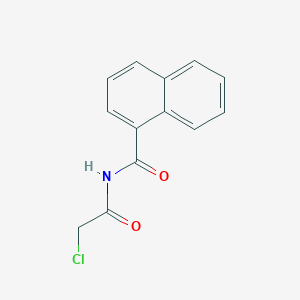
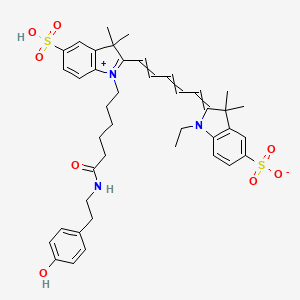
![N-(3,4-dimethylphenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2707499.png)

![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)

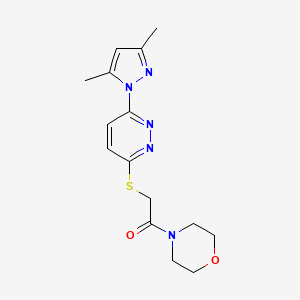
![Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2707506.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2707508.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2707510.png)